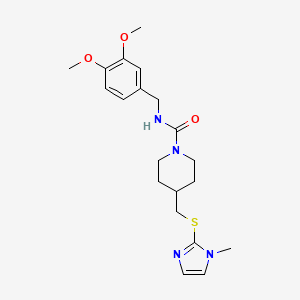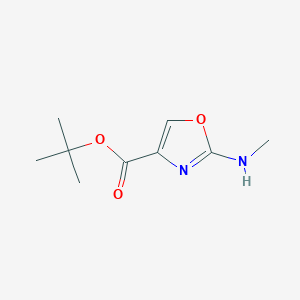
(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzylideneacetone, which is a type of methyl styryl ketone . It also seems to be related to (4-METHOXYBENZYL)(4-METHYLBENZYLIDENE)AMINE .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 3-[(4-methylbenzylidene)amino]phenol have been synthesized and characterized using physical constants, IR, NMR, and UV studies .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Schiff base compounds are known for their corrosion inhibitory properties. A study by Leçe, Emregül, and Atakol (2008) highlighted the effectiveness of certain Schiff base compounds in inhibiting mild steel corrosion in acidic environments. These compounds exhibit remarkable efficiency, with one displaying up to 97% inhibition efficiency. This underscores their potential in protecting metals against corrosion, particularly in harsh industrial conditions (Leçe, Emregül, & Atakol, 2008).
Liquid Crystals and Mesomorphic Behavior
Research by Kuboshita, Matsunaga, and Matsuzaki (1991) explored the mesomorphic behavior of 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates], a class of compounds related to Schiff bases. These studies are vital for understanding the structural requirements for mesophase formation, which is crucial in the development of liquid crystal displays and other optoelectronic devices (Kuboshita, Matsunaga, & Matsuzaki, 1991).
Antimicrobial and Pharmacological Applications
Schiff bases have been evaluated for their biological activities, including antimicrobial and antitumor effects. Shabbir et al. (2017) synthesized ONNO donor Schiff bases and assessed their cytotoxic, antitumor, and antibacterial activities. One compound exhibited significant cytotoxic and antitumor activities, highlighting the potential of Schiff bases in pharmaceutical research (Shabbir et al., 2017).
Molecular Switches and Nonlinear Optical Properties
The structural and electronic properties of Schiff base compounds make them potential candidates for molecular switches and nonlinear optical (NLO) materials. A study by Kanaani et al. (2016) focused on the NLO properties and potential molecular switch applications of an ortho-hydroxy Schiff base compound. Their findings suggest that such molecules could be utilized in developing advanced molecular devices and materials for photonic applications (Kanaani et al., 2016).
Environmental and Eco-friendly Applications
Al-Rawashdeh (2017) synthesized eco-friendly Schiff bases and investigated their efficiency as corrosion inhibitors for stainless steel in hydrochloric acid solutions. Their research emphasizes the importance of developing environmentally friendly corrosion inhibitors that are effective in protecting metals without causing harm to the environment (Al-Rawashdeh, 2017).
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methylideneamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-17-12-16(18)15-5-3-2-4-6-15/h2-11,16,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXARUKZDDWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2942724.png)

![N-(3-chloro-4-fluorophenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2942726.png)




![N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2942735.png)
![[4-[(3-Methoxyphenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2942737.png)
![5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B2942739.png)

amine hydrochloride](/img/structure/B2942741.png)

![Thiazolo[5,4-c]pyridine](/img/structure/B2942746.png)